

# An In-depth Technical Guide to 4-(trans-4-Ethylcyclohexyl)phenylboronic acid

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## Compound of Interest

	4-(trans-4-Ethylcyclohexyl)phenylboronic acid
Compound Name:	
Cat. No.:	B595478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for **4-(trans-4-Ethylcyclohexyl)phenylboronic acid**. This compound is a key building block in organic synthesis, particularly valued for its role in creating complex molecular architectures relevant to drug discovery and materials science.

## Core Chemical Properties

**4-(trans-4-Ethylcyclohexyl)phenylboronic acid** is an organic compound featuring a phenylboronic acid moiety substituted with a trans-4-ethylcyclohexyl group. Boronic acids are characteristically mild Lewis acids that are stable and easy to handle, making them crucial reagents in modern organic synthesis.<sup>[1]</sup>

General Information:

Property	Value	Reference
IUPAC Name	(4-(trans-4-Ethylcyclohexyl)phenyl)boronic acid	[2]
Synonyms	B-[4-(trans-4-ethylcyclohexyl)phenyl]-boronic acid	[3]
CAS Number	164220-57-9	[3][4][5]
Molecular Formula	C <sub>14</sub> H <sub>21</sub> BO <sub>2</sub>	[3]
Molecular Weight	232.13 g/mol	[3]

#### Physicochemical Properties:

Property	Value	Reference
Appearance	White powder or crystal	[5]
Purity	Typically ≥95% - 99%	[3][5]
Melting Point	Data not consistently available	
Solubility	Soluble in most polar organic solvents; poorly soluble in hexanes.	[1]
Storage	Store in a sealed container, often under an inert atmosphere at 2-8°C.	[5][6]

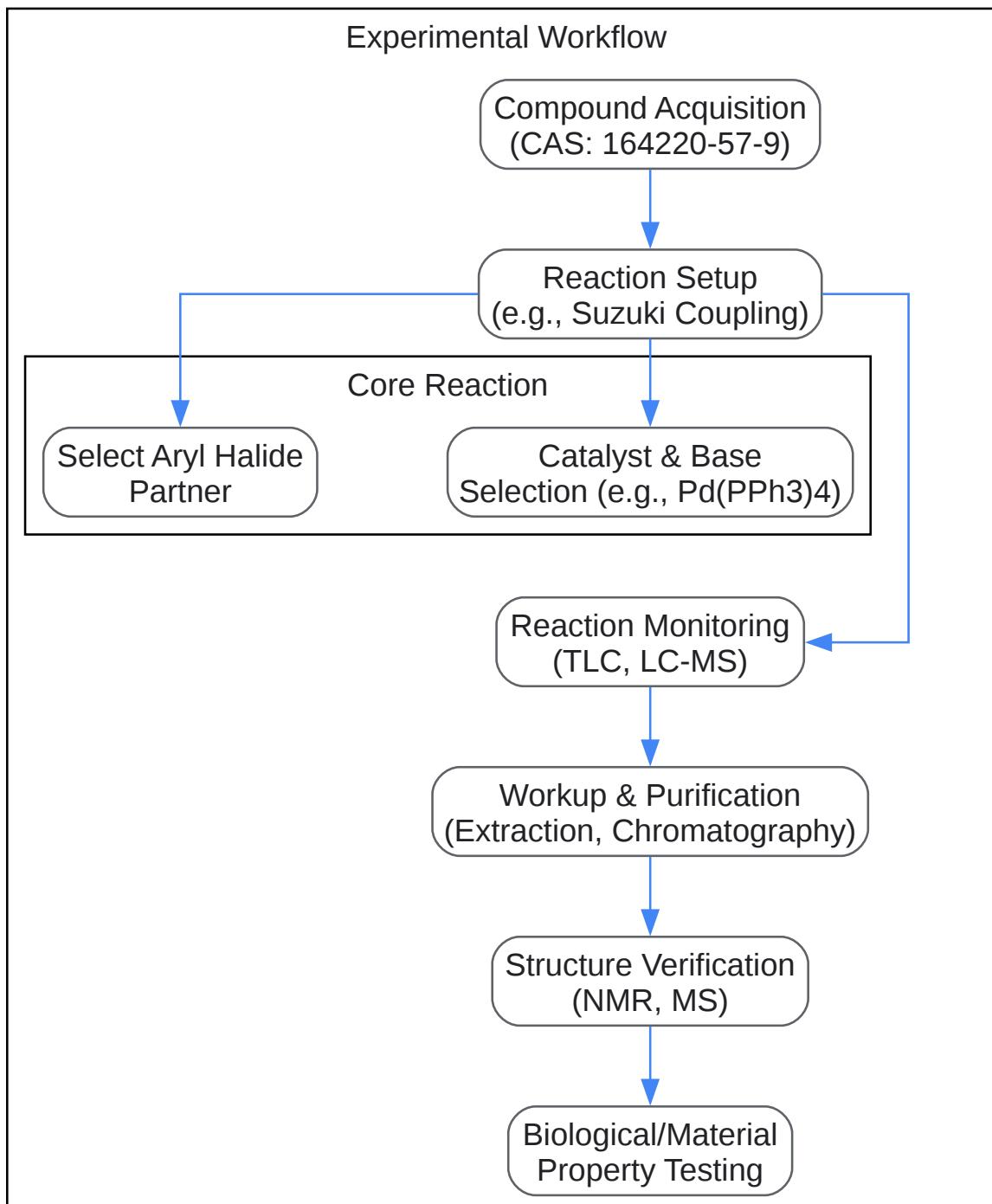
## Reactivity and Applications

The primary utility of **4-(trans-4-Ethylcyclohexyl)phenylboronic acid** stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is one of the most efficient methods for forming C-C bonds between sp<sup>2</sup>-hybridized carbon atoms, essential for synthesizing biaryl and poly-aryl structures.[7][8][9]

**Key Applications:**

- **Drug Development:** The trans-cyclohexylphenyl motif is a common scaffold in medicinal chemistry. This boronic acid serves as a crucial intermediate for synthesizing compounds with potential therapeutic activities. Boronic acids themselves have gained significant interest in medicinal chemistry, with approved drugs like Bortezomib demonstrating their potential. [10] Phenylboronic acid derivatives are also explored for use in drug delivery systems, such as pH-sensitive hydrogels.[11]
- **Liquid Crystals:** Biaryl structures containing cyclohexyl rings are fundamental components of many liquid crystal materials. The Suzuki reaction using this compound allows for the precise construction of molecules with the necessary rigidity and electronic properties for liquid crystal displays.[8]
- **Organic Synthesis:** It serves as a versatile building block for introducing the 4-(trans-4-ethylcyclohexyl)phenyl group into a wide range of organic molecules.[10]

A general workflow for utilizing this compound in a research context is outlined below.



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*Experimental workflow for utilizing the boronic acid.*

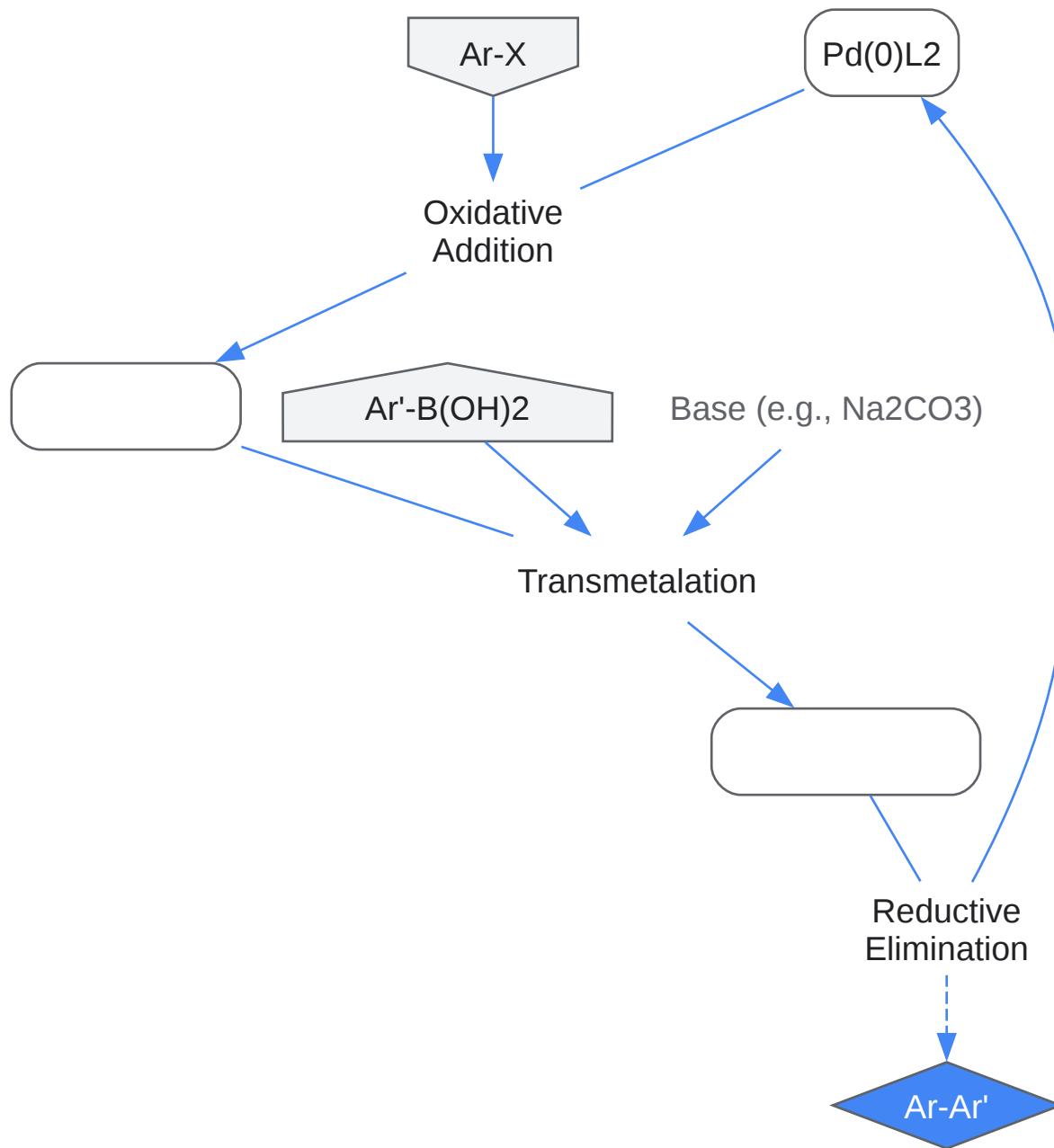
## The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[\[7\]](#)[\[12\]](#)

The reaction couples an organoboron compound (like **4-(trans-4-ethylcyclohexyl)phenylboronic acid**) with a halide or triflate in the presence of a palladium catalyst and a base.

The catalytic cycle involves three key steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.
- Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium(II) complex.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst.

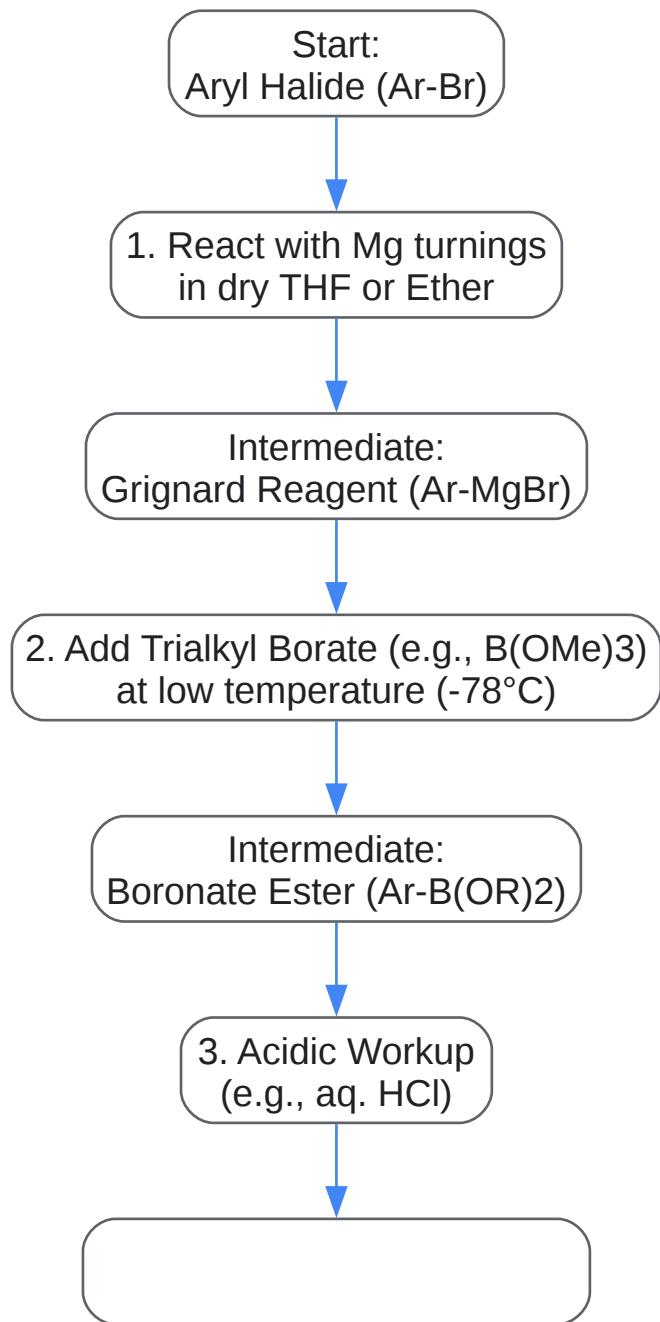
[Click to download full resolution via product page](#)*Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.*

## Experimental Protocols

Detailed experimental procedures are critical for successful synthesis. Below are representative protocols for the synthesis of a generic arylboronic acid and its subsequent use in a Suzuki coupling reaction.

### A. Synthesis of Arylboronic Acids via Grignard Reaction

A common method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[10]



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*General synthesis pathway for arylboronic acids.*

### Methodology:

- Grignard Formation: To a flame-dried, three-necked flask equipped with a condenser and magnetic stirrer, add magnesium turnings. Add a solution of the corresponding aryl bromide (e.g., 1-bromo-4-(trans-4-ethylcyclohexyl)benzene) in anhydrous THF dropwise. The reaction is initiated, often with gentle heating or a crystal of iodine.
- Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF. Allow the mixture to warm to room temperature and stir overnight.
- Hydrolysis: Quench the reaction by slowly adding it to a cold aqueous solution of HCl.
- Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often purified by recrystallization or column chromatography.

### B. Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for coupling **4-(trans-4-Ethylcyclohexyl)phenylboronic acid** with an aryl bromide.[7][13]

#### Materials:

- **4-(trans-4-Ethylcyclohexyl)phenylboronic acid** (1.05 equiv.)
- Aryl bromide (1.0 equiv.)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, ~1-5 mol%)
- Base (e.g., 2M aqueous Na<sub>2</sub>CO<sub>3</sub>, ~2.0 equiv.)
- Solvent (e.g., n-propanol, toluene, or DME)

#### Methodology:

- Reaction Setup: In a round-bottomed flask, combine the aryl bromide, **4-(trans-4-Ethylcyclohexyl)phenylboronic acid**, and the solvent.
- Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
- Addition of Reagents: Add the palladium catalyst and the aqueous base solution to the mixture under a nitrogen atmosphere.
- Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final biaryl product.[13]

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